Cas no 80035-27-4 (a-D-Glucopyranose, O-6-deoxy-a-L-galactopyranosyl-(1®4)-O-[O-6-deoxy-a-L-galactopyranosyl-(1®2)-b-D-galactopyranosyl-(1®3)]-2-(acetylamino)-2-deoxy- (9CI))

a-D-Glucopyranose, O-6-deoxy-a-L-galactopyranosyl-(1®4)-O-[O-6-deoxy-a-L-galactopyranosyl-(1®2)-b-D-galactopyranosyl-(1®3)]-2-(acetylamino)-2-deoxy- (9CI) structure
80035-27-4 structure
Product Name:a-D-Glucopyranose, O-6-deoxy-a-L-galactopyranosyl-(1®4)-O-[O-6-deoxy-a-L-galactopyranosyl-(1®2)-b-D-galactopyranosyl-(1®3)]-2-(acetylamino)-2-deoxy- (9CI)
Numero CAS:80035-27-4
MF:C26H45NO19
MW:675.630810499191
CID:721510
PubChem ID:196548
Update Time:2025-04-19

a-D-Glucopyranose, O-6-deoxy-a-L-galactopyranosyl-(1®4)-O-[O-6-deoxy-a-L-galactopyranosyl-(1®2)-b-D-galactopyranosyl-(1®3)]-2-(acetylamino)-2-deoxy- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • O-alpha fucopyranosyl-(1-2)-O-beta-galactopyranosyl-(1-3)-O-(alpha-fucopyranosyl)-(1-4)-2-acetamido-2-deoxy-glucopyranose
    • 2)-b-D-galactopyranosyl-(1&reg
    • 3)]-2-(acetylamino)-2-deoxy- (9CI)
    • Fgfadg
    • N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide
    • DTXSID70230034
    • O-alpha-Fucopyranosyl-(1-2)-O-beta-galactopyranosyl-(1-3)-O-(alpha-fucopyranosyl)-(1-4)-2-acetamido-2-deoxy-glucopyranose
    • 80035-27-4
    • O-alpha-L-Fucopyranosyl-(1-2)-O-beta-D-galactopyranosyl-(1-3)-O-(alpha-L-fucopyranosyl)-(1-4)-2-acetamido-2-deoxy-D-glucopyranose
    • alpha-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-4)-O-(O-6-deoxy-alpha-L-galactopyranosyl-(1-2)-beta-D-galactopyranosyl-(1-3))-2-(acetylamino)-2-deoxy-
    • a-D-Glucopyranose, O-6-deoxy-a-L-galactopyranosyl-(1®4)-O-[O-6-deoxy-a-L-galactopyranosyl-(1®2)-b-D-galactopyranosyl-(1®3)]-2-(acetylamino)-2-deoxy- (9CI)
    • Inchi: 1S/C26H45NO19/c1-6-12(31)16(35)19(38)24(40-6)44-21-11(27-8(3)30)23(42-10(5-29)15(21)34)46-26-22(18(37)14(33)9(4-28)43-26)45-25-20(39)17(36)13(32)7(2)41-25/h6-7,9-26,28-29,31-39H,4-5H2,1-3H3,(H,27,30)/t6-,7-,9+,10+,11+,12+,13+,14-,15+,16+,17+,18-,19-,20-,21+,22+,23-,24-,25-,26+/m0/s1
    • Chiave InChI: GCWYCOQLTHSZFN-FGTYBABQSA-N
    • Sorrisi: O([C@@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O[C@H]1[C@H]([C@@H]([C@@H]([C@H](C)O1)O)O)O)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O[C@H]1[C@H]([C@@H]([C@@H]([C@H](C)O1)O)O)O)NC(C)=O

Proprietà calcolate

  • Massa esatta: 675.258578
  • Massa monoisotopica: 675.258578
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 12
  • Conta accettatore di obbligazioni idrogeno: 19
  • Conta atomi pesanti: 46
  • Conta legami ruotabili: 9
  • Complessità: 997
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 20
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: -6.4
  • Superficie polare topologica: 316

Proprietà sperimentali

  • Densità: 1.65
  • Punto di ebollizione: 1014.1°C at 760 mmHg
  • Punto di infiammabilità: 567.1°C
  • Indice di rifrazione: 1.639
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd